N-(3-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-27-16-6-8-18(9-7-16)30(25,26)23-20-22-15(13-29-20)11-19(24)21-12-14-4-3-5-17(10-14)28-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCJLHNADZRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with methoxybenzyl and sulfonamide groups. The structural characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has shown effectiveness against the MCF-7 breast cancer cell line.
Key Findings:
- Cytotoxicity: The compound displayed an IC50 value of approximately 1.29 μM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 7.79 μM) .
- Mechanism of Action: The cytotoxic effects are associated with cell cycle arrest in the S phase, which inhibits cell proliferation. Flow cytometry analysis revealed a significant decrease in cell populations in G0/G1 and G2/M phases after treatment .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory potential. It was found to stabilize red blood cell membranes, suggesting a protective effect against hemolysis comparable to diclofenac sodium .
Research Data:
- Hemolysis Inhibition: The compound demonstrated effective stabilization of RBC membranes in hypotonic solutions, indicating its potential as an anti-inflammatory agent .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets such as VEGFR2 kinase. The docking results indicated favorable binding orientations within the active site of the kinase receptor, further supporting its role as a therapeutic candidate.
Docking Results:
| Compound | Binding Affinity (kcal/mol) | IC50 (μM) |
|---|---|---|
| This compound | -9.5 | 1.29 |
| Sorafenib | -8.0 | 0.0593 |
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives similar to this compound in clinical settings:
- MCF-7 Cell Line Study: A study focusing on thiazole derivatives demonstrated that compounds with similar structures exhibited significant growth inhibition against MCF-7 cells, reinforcing the findings for this specific compound .
- Inflammatory Model Studies: In vivo models assessing anti-inflammatory responses showed that thiazole-based compounds reduced inflammation markers significantly compared to controls .
Comparison with Similar Compounds
Target Compound
- Core : Thiazole ring.
- Substituents :
- 2-position: 4-Methoxyphenylsulfonamido.
- 4-position: Acetamide with 3-methoxybenzyl.
- Synthesis : Likely involves sulfonamido coupling (e.g., reaction of thiazole amines with sulfonyl chlorides) and N-alkylation for the acetamide side chain.
Comparative Compounds
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ()
- Core : 1,2,4-Triazole.
- Substituents : 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl.
- Key Differences :
- Triazole core vs. thiazole in the target compound.
- Sulfonyl groups directly attached to phenyl rings rather than via sulfonamido linkages.
N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide (17d) () Core: Thiazole. Substituents: Bicyclo[2.2.1]heptane amino group, 2,3-dihydrodioxine carbonyl. Key Differences: Bulky bicyclic substituent vs. methoxybenzyl in the target compound. Synthesis: SN2 substitution using exo-2-aminonorbornane under basic conditions. Bioactivity: CDK9 inhibitor, highlighting the role of thiazole-acetamide scaffolds in kinase targeting .
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (5) () Core: Oxazole. Substituents: Sulfamoyl-linked thiazole, benzamide. Key Differences: Oxazole core and benzamide substituent vs. thiazole and methoxy groups in the target compound. Synthesis: Ultrasonication-assisted coupling with DMAP catalyst. Implication: Sulfamoyl linkages enhance antibacterial activity, a trait shared with sulfonamido groups in the target compound .
Spectral and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
